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Technical Support Center: MSA-Based Contact
Prediction
This technical support center provides troubleshooting guides and frequently asked questions

to help researchers, scientists, and drug development professionals improve the accuracy of

protein contact predictions using state-of-the-art, Multiple Sequence Alignment (MSA)-based

deep learning methods.

Frequently Asked Questions (FAQs)
Q1: What are MSA-based contact prediction methods?

A1: MSA-based contact prediction methods are computational tools that predict the proximity of

amino acid residues in the 3D structure of a protein. They primarily use Multiple Sequence

Alignments (MSAs) of homologous proteins to identify co-evolving residues. The principle is

that mutations at one residue position are often compensated by mutations at a contacting

residue's position to maintain the protein's structure and function.[1][2] These co-evolutionary

signals, along with other sequence-derived features, are then used as input for machine

learning models, particularly deep neural networks, to predict a contact map.[3]

Q2: Why is the quality of the Multiple Sequence Alignment (MSA) so critical for accuracy?
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A2: The quality and depth of the MSA are paramount because they directly determine the

accuracy of the co-evolutionary features used for prediction.[3] A high-quality, deep MSA with a

large number of diverse homologous sequences provides a stronger statistical basis to

distinguish true co-evolutionary signals from random noise and phylogenetic artifacts.[2] The

correlation between contact prediction precision and the number of effective sequences in an

alignment is significant.[3]

Q3: What are the key factors that influence the accuracy of contact predictions?

A3: Several key factors influence the accuracy of protein contact predictions:

MSA Quality and Depth: The number of effective sequences and the diversity of those

sequences in the MSA are crucial.[3][4]

Co-evolutionary Features: The methods used to derive co-evolutionary information, such as

Direct Coupling Analysis (DCA) or sparse inverse covariance estimation, play a significant

role.[5][6]

Machine Learning Model: The architecture of the deep learning model (e.g., Residual Neural

Networks, Fully Convolutional Networks) and the features it uses are critical for integrating

information and making accurate predictions.[7][8]

Sequence Separation: Predictions for long-range contacts (residues far apart in the primary

sequence) are generally more challenging but also more informative for structure prediction.

[6][9]

Q4: What is the difference between short-, medium-, and long-range contacts?

A4: Contacts are classified based on the separation of the two residues in the primary amino

acid sequence. While definitions can vary slightly, a common classification is:

Short-range contacts: Sequence separation of 6 to 11 residues.

Medium-range contacts: Sequence separation of 12 to 23 residues.

Long-range contacts: Sequence separation of 24 or more residues.[9]
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Long-range contacts are the most valuable for determining the overall fold of a protein.[9]

Troubleshooting Guides
Problem: Low accuracy of contact predictions for my
protein.
This is a common issue, often stemming from the quality of the input data. The following steps

can help troubleshoot and improve prediction accuracy.

Solution 1: Enhance the Quality of the Multiple Sequence Alignment (MSA)

The single most important factor for improving accuracy is the quality of the MSA.[3] An MSA

with too few or low-quality sequences will not provide a strong enough co-evolutionary signal.

Experimental Protocol: Iterative MSA Generation

Initial MSA Generation: Start by generating an MSA using a sensitive homology search tool

like HHblits or Jackhmmer against a comprehensive sequence database (e.g., Uniclust30,

UniRef90).[4]

Assess MSA Depth: Calculate the number of effective sequences (Neff). A low Neff value

(e.g., less than 128) often indicates that the MSA is not deep enough for accurate

predictions.[4]

Iterative Search Strategy: If the initial MSA is not sufficiently deep, employ an iterative search

strategy with progressively less stringent E-value cutoffs. For example, start with a very

stringent E-value (e.g., 1E-40) and gradually increase it in steps (e.g., to 1E-30, 1E-20, 1E-

10, etc.) until a target number of sequences is reached.[3]

Incorporate Metagenomic Data: If standard databases do not yield a deep enough

alignment, expand the search to include metagenomic databases. These vast collections of

sequences from uncultured organisms can significantly increase the number and diversity of

homologous sequences, which is particularly useful for proteins with few close homologs.[4]

MSA Subsampling/Selection: For very deep MSAs, it has been shown that subsampling or

selecting a subset of the MSA can sometimes improve precision by reducing noise.[5]
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The following diagram illustrates the workflow for optimizing MSA quality.
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Workflow for optimizing Multiple Sequence Alignment (MSA) quality.

Solution 2: Combine Multiple Sources of Information

Modern contact prediction methods achieve higher accuracy by integrating various sequence-

derived features, not just co-evolution.

Methodology: Feature Integration in Deep Learning Models

Successful methods often use a deep neural network to combine the following features:

Co-evolutionary Features: Derived from the MSA using methods like Direct Coupling

Analysis (DCA), plmDCA, or CCMpred.[5]

Sequence-Profile Features: Position-Specific Scoring Matrices (PSSMs) that capture

conservation patterns at each position in the alignment.

Predicted Structural Features: Predicted secondary structure (alpha-helix, beta-sheet, coil)

and solvent accessibility for each residue.[3]

Combining co-evolutionary features with these traditional features has been shown to

significantly improve prediction precision.[3]

The logical relationship between these components is visualized below.

Troubleshooting & Optimization (SAINT2 -

Structure Prediction)

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.biorxiv.org/content/10.1101/2021.05.12.443740v3.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5820155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5820155/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-Quality MSA

Co-evolutionary Features
(e.g., DCA, plmDCA)

Sequence Profile
(PSSM)

1D Structural Features
(Secondary Structure, Solvent Accessibility)

Deep Learning Model
(e.g., ResNet)

Predicted Contact Map

Click to download full resolution via product page

Integration of features for contact prediction in a deep learning model.

Quantitative Impact of MSA Depth and Feature Integration

The table below summarizes the impact of different strategies on contact prediction precision,

based on findings from studies like the CASP12 experiment.[3] The values represent the

average precision for top L/5 long-range contact predictions.
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Method/Feature Set Description
Average Precision (Top L/5
Long-Range)

Baseline (Traditional Features)

Uses sequence profile,

secondary structure, and

solvent accessibility with deep

learning, but no co-evolution.

~28.4%

Co-evolution Features Only

Uses a deep MSA to derive

and integrate co-evolutionary

features.

~41.6%

Integrated Method

Combines co-evolutionary

features with traditional

features using a machine

learning model.

~56.3%

Data is illustrative and based on reported improvements in the literature.[3]

Problem: The output from the contact prediction is
difficult to interpret.
Solution: Focus on High-Confidence, Long-Range Contacts

A raw contact map can be noisy. The most valuable information for structure prediction lies in

the highest-scoring long-range contacts.

Protocol for Interpreting Contact Maps

Rank Contacts by Confidence: The output of most predictors is a probability or confidence

score for each residue pair. Rank all potential contacts from highest to lowest confidence.

Filter by Sequence Separation: Focus your analysis on long-range contacts (sequence

separation ≥ 24 residues), as these impose the most significant constraints on the protein's

fold.[9]

Analyze the Top Predictions: Instead of considering all predicted contacts, analyze the top

L/5, L/2, or L predictions (where L is the length of the protein). The highest-ranked
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predictions are statistically the most likely to be correct.[3]

Visualize on a Contact Map: Plot the top-ranked long-range contacts on a 2D contact map.

Look for patterns that suggest secondary structure elements interacting, such as contacts

between beta-strands forming a sheet.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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